molecular formula C24H31NO4 B14194993 8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one CAS No. 865441-00-5

8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one

Cat. No.: B14194993
CAS No.: 865441-00-5
M. Wt: 397.5 g/mol
InChI Key: GSVKSFQNCNDXDU-UHFFFAOYSA-N
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Description

8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one is a complex organic compound belonging to the phenoxazinone family This compound is characterized by its unique structure, which includes a dodecyl chain, a hydroxy group, and an oxo group attached to a phenoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with a suitable aldehyde to form the phenoxazinone core. The dodecyl chain can be introduced through alkylation reactions using dodecyl halides under basic conditions. The hydroxy and oxo groups are introduced through selective oxidation and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The dodecyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted phenoxazinone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxazinone: The parent compound with similar structural features.

    Oxazole Derivatives: Compounds with a similar heterocyclic structure.

    Phenolic Compounds: Compounds containing a phenol moiety with diverse biological activities.

Uniqueness

8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one is unique due to its specific combination of functional groups and the presence of a long dodecyl chain, which imparts distinct chemical and biological properties compared to other phenoxazinone derivatives.

Properties

CAS No.

865441-00-5

Molecular Formula

C24H31NO4

Molecular Weight

397.5 g/mol

IUPAC Name

8-dodecyl-7-hydroxy-10-oxidophenoxazin-10-ium-3-one

InChI

InChI=1S/C24H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-18-15-21-24(17-22(18)27)29-23-16-19(26)13-14-20(23)25(21)28/h13-17,27H,2-12H2,1H3

InChI Key

GSVKSFQNCNDXDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-]

Origin of Product

United States

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